N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetic Profiling
Research into compounds like acetaminophen highlights the importance of understanding pharmacokinetics and metabolism for therapeutic efficacy and safety. Studies on acetaminophen metabolism reveal the complex pathways involved in its action, including glucuronidation, sulfation, oxidation, and hydroxylation, and underscore the significance of pharmacogenetic profiles in determining susceptibility to toxicity and therapeutic outcomes (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Detection
Investigations into the occurrence, fate, and behavior of chemicals like parabens in aquatic environments are crucial for assessing their environmental impact. Such studies contribute to understanding how compounds persist and transform in water bodies, informing water quality management and pollution control strategies (Camille Haman et al., 2015).
Toxicological Assessments
Toxicological reviews of compounds such as ethyl tertiary-butyl ether (ETBE) serve as models for evaluating the health risks associated with exposure to various chemicals. These assessments delve into the mechanisms of toxicity, metabolic pathways, and potential health effects, offering insights into the toxicological profiles that could be relevant for N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide (D. Mcgregor, 2007).
Antioxidant Properties
The role of melatonin and its derivatives in reducing oxidative stress highlights the potential therapeutic applications of compounds with antioxidant properties. Research in this area elucidates how such compounds can protect against molecular damage induced by reactive oxygen and nitrogen species, suggesting a possible research avenue for this compound (R. Reiter et al., 2008).
Water Quality and Organic Pollutants
The monitoring and removal of organic pollutants from water, as reviewed in studies on acetaminophen, underscore the environmental significance of detecting and managing chemicals in aquatic systems. This research contributes to the development of strategies for ensuring water safety and addressing pollution (C. Igwegbe et al., 2021).
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-(5-methoxyindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-6-7-18-15(12-17)9-11-21(18)13-19(23)20-10-8-14-2-4-16(22)5-3-14/h2-7,9,11-12,22H,8,10,13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYDHFMXIHWWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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